1-(2-Chlorophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Chlorophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a 2-chlorophenyl group
Scientific Research Applications
1-(2-Chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and intermediates
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Mode of Action
The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
The presence of the pyrrolidin-2-one moiety in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Result of Action
It’s known that pyrrolidin-2-ones and their derivatives have various significant biological activities, suggesting that these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Action Environment
The presence of the pyrrolidin-2-one moiety in a molecule can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)pyrrolidin-2-one, as a derivative of pyrrolidin-2-one, may interact with various enzymes, proteins, and other biomoleculesPyrrolidin-2-one derivatives have been reported to possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Cellular Effects
Pyrrolidin-2-one derivatives have been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrrolidin-2-one derivatives have been reported to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidone: A simpler analog without the chlorophenyl group, used in various industrial applications.
4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with the chlorophenyl group at a different position, which may exhibit different biological activities.
Pyrrolidin-2,5-diones: Compounds with additional functional groups that can enhance their reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCTWLQOBSQILV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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